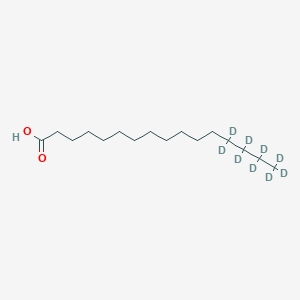
Acide palmitique-d9
Vue d'ensemble
Description
Acide palmitique-d9 : C16:0-d9 , Acide cétylique-d9 , ou Acide hexadécanoïque-d9 ) est un dérivé deutéré de l'acide palmitique. L'acide palmitique lui-même est un acide gras saturé à 16 carbones commun, présent dans les animaux et les plantes. Il représente environ 10 à 20 % de l'apport en graisse alimentaire humain et constitue environ 25 % des lipides plasmatiques totaux et 65 % des acides gras saturés chez l'homme .
Applications De Recherche Scientifique
Palmitic Acid-d9 finds applications in various fields:
Biochemistry: It serves as an internal standard for quantifying palmitic acid levels in biological samples.
Cell Biology: Palmitic acid acylation of proteins influences membrane anchoring, vesicle trafficking, and G protein-coupled receptor functions.
Metabolic Diseases: Elevated palmitic acid levels are associated with metabolic syndrome and type 2 diabetes.
Mécanisme D'action
Target of Action
13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid, also known as Palmitic acid-d9, primarily targets various intracellular and extracellular components. It acts on various intracellular and extracellular targets, modulating tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . Furthermore, palmitic acid can be transferred to target proteins by a group of enzymes known as palmitoyl transferases (PATs). These enzymes facilitate the attachment of palmitic acid to specific cysteine residues within target proteins .
Mode of Action
The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . Palmitic acid-d9 also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Biochemical Pathways
Palmitic acid-d9 affects several biochemical pathways. It plays a significant regulatory role in tumor resistance processes . The main anticancer mechanism of Palmitic acid-d9 involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Pharmacokinetics
It is known that palmitic acid-d9 is intended for use as an internal standard for the quantification of palmitic acid by gc- or lc-ms .
Result of Action
The molecular and cellular effects of Palmitic acid-d9’s action are diverse. It increases NF-ĸB p65 levels, matrix metalloproteinase-9 (MMP-9) activity, and production of reactive oxygen species (ROS) in AsPC-1 pancreatic cancer cells, as well as increases migration of AsPC-1 cells . It also increases COX-2 levels in RAW 264.7 cells and increases LPS-induced IL-1β levels and caspase-1 activity in isolated mouse peritoneal macrophages .
Action Environment
The action, efficacy, and stability of Palmitic acid-d9 can be influenced by various environmental factors. For instance, the presence of other factors such as positive energy balance, excessive intake of carbohydrates (in particular mono and disaccharides), and a sedentary lifestyle, the mechanisms to maintain a steady state of Palmitic acid-d9 concentration may be disrupted leading to an over accumulation of tissue Palmitic acid-d9 resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation and increased inflammatory tone via toll-like receptor 4 .
Analyse Biochimique
Biochemical Properties
Cellular Effects
The cellular effects of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid are not well-documented. It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid is not well-understood. It is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Méthodes De Préparation
Voies de synthèse : La synthèse de l'acide palmitique-d9 implique l'incorporation d'atomes de deutérium dans la molécule d'acide palmitique. Le deutérium est un isotope stable de l'hydrogène, et sa présence permet une quantification précise dans les méthodes analytiques telles que la GC-MS ou la LC-MS.
Production industrielle : L'this compound est disponible dans le commerce en tant que standard analytique. Il peut être acheté auprès de fournisseurs spécialisés dans les composés marqués isotopiquement.
Analyse Des Réactions Chimiques
Réactions subies : L'acide palmitique-d9 participe à diverses réactions chimiques typiques des acides gras. Celles-ci incluent :
Oxydation : L'acide palmitique peut subir des réactions d'oxydation, conduisant à la formation de produits tels que les hydroperoxydes d'acide palmitique.
Réduction : La réduction de l'acide palmitique peut produire de l'alcool palmitique (hexadécanol).
Substitution : L'acide palmitique peut subir des réactions d'estérification avec des alcools pour former des esters de palmitate.
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : La réduction peut être obtenue à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Estérification : Les réactions d'estérification impliquent généralement un acide carboxylique et un alcool en présence d'un catalyseur acide.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques. Par exemple, l'oxydation peut produire des hydroperoxydes, tandis que la réduction conduit à l'hexadécanol.
4. Applications dans la recherche scientifique
L'this compound trouve des applications dans divers domaines :
Biochimie : Il sert de standard interne pour quantifier les niveaux d'acide palmitique dans les échantillons biologiques.
Biologie cellulaire : L'acylation des protéines par l'acide palmitique influence l'ancrage membranaire, le trafic vésiculaire et les fonctions des récepteurs couplés aux protéines G.
Maladies métaboliques : Des niveaux élevés d'acide palmitique sont associés au syndrome métabolique et au diabète de type 2.
5. Mécanisme d'action
Le mécanisme exact par lequel l'this compound exerce ses effets dépend du contexte. Il peut impliquer l'acylation des protéines, le métabolisme lipidique ou la modulation des voies de signalisation.
Comparaison Avec Des Composés Similaires
Bien que l'acide palmitique-d9 soit unique en raison de son marquage au deutérium, des composés similaires incluent d'autres acides gras saturés comme l'acide stéarique (C18:0) et l'acide myristique (C14:0).
Propriétés
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745836 | |
| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-49-5 | |
| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
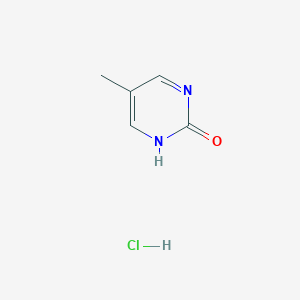
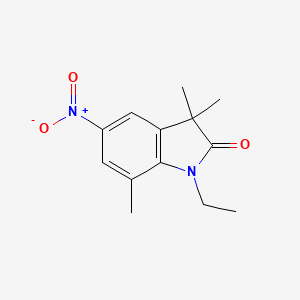
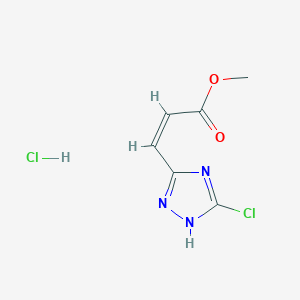
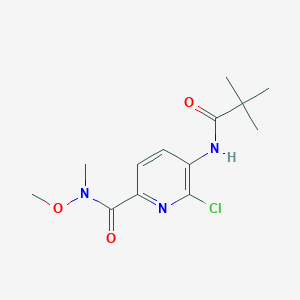
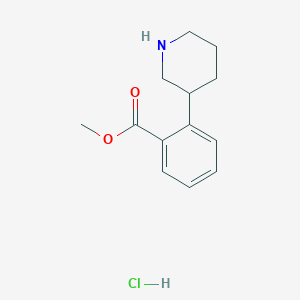
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
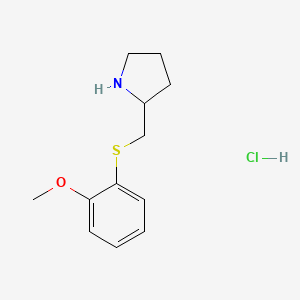
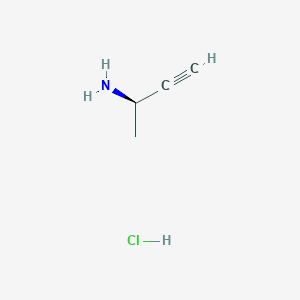
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
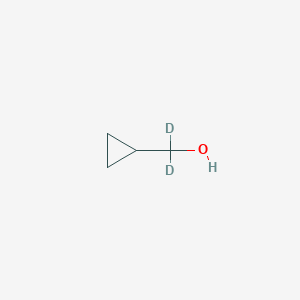
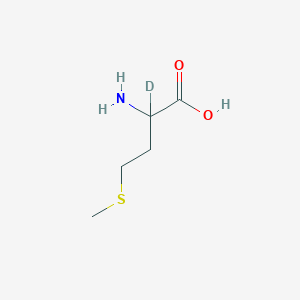
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B1428268.png)
